3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde is a complex organic compound with a unique structure that includes an isoquinoline core and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the isoquinoline core followed by the introduction of the oxirane group through an epoxidation reaction. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehyde or ketone derivatives, while reduction can lead to alcohols or amines.
Scientific Research Applications
3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The isoquinoline core can interact with different receptors and enzymes, modulating their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-5-[(2S)-oxiranylmethoxy]-1(2H)-naphthalenone: This compound shares a similar structure but has a naphthalenone core instead of an isoquinoline core.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another compound with an oxirane group, but with a different core structure.
Uniqueness
3,4-Dihydro-5-(oxiranylmethoxy)-1H-isoquinoline-2-carbaldehyde is unique due to its specific combination of an isoquinoline core and an oxirane group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
61563-02-8 |
---|---|
Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C13H15NO3/c15-9-14-5-4-12-10(6-14)2-1-3-13(12)17-8-11-7-16-11/h1-3,9,11H,4-8H2 |
InChI Key |
BDUNUNCKIPQCGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=CC=C2)OCC3CO3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.